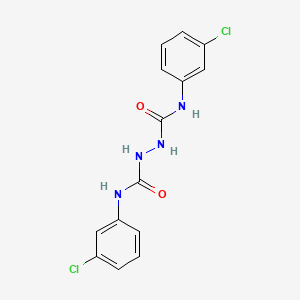

n,n'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide

Description

Properties

CAS No. |

17696-88-7 |

|---|---|

Molecular Formula |

C14H12Cl2N4O2 |

Molecular Weight |

339.2 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-[(3-chlorophenyl)carbamoylamino]urea |

InChI |

InChI=1S/C14H12Cl2N4O2/c15-9-3-1-5-11(7-9)17-13(21)19-20-14(22)18-12-6-2-4-10(16)8-12/h1-8H,(H2,17,19,21)(H2,18,20,22) |

InChI Key |

XLJWRTSOGRDXLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NNC(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Carbonate Method: One common method for synthesizing n,n’-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide involves the reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate.

Chloramine Method: Another method involves the reaction of 3-chlorophenylhydrazine with carbonyl chloride under controlled conditions to produce n,n’-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the carbonate method due to its efficiency and higher yield. The reaction is carried out in a controlled environment to ensure safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Corresponding oxides and chlorinated by-products.

Reduction: Amines and hydrazine derivatives.

Substitution: Substituted phenylhydrazine derivatives.

Scientific Research Applications

Synthetic Routes

| Method | Description |

|---|---|

| Carbonate Method | Reaction of 3-chloroaniline with phosgene to form isocyanate intermediates. |

| Chloramine Method | Uses 3-chlorophenylhydrazine and carbonyl chloride in a controlled reaction. |

The compound exhibits a range of biological activities, making it a subject of interest for research into new pharmaceuticals. Its mechanism of action involves interactions with specific enzymes and receptors, leading to modulation of their activity.

Antimicrobial Activity

Recent studies have shown that n,n'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide can inhibit the growth of various microbial strains. For instance, it has demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies on human breast cancer cells (MCF-7) indicated a dose-dependent decrease in cell viability.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 (breast cancer) | 15 µM |

Agrochemical Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its ability to interact with biological systems suggests it could be effective against pests while minimizing harm to non-target organisms.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various applications:

-

Antimicrobial Efficacy Study (2024) :

- Objective : Assess inhibitory effects on bacterial strains.

- Findings : Significant inhibition against Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on MCF-7 cells.

- Findings : Dose-dependent reduction in cell viability.

-

Agrochemical Application Study (2025) :

- Objective : Test effectiveness as a pesticide.

- Findings : Demonstrated potential for pest control with minimal non-target impact.

Mechanism of Action

The mechanism of action of n,n’-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved include binding to active sites and altering the conformation of the target molecules, thereby affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Hydrazine Derivatives

N,N'-Bis(4-Fluorophenyl)hydrazine-1,2-bis(carbothioamide)

- Structure : Replaces chlorine with fluorine at the para position and substitutes carboxamide with carbothioamide (C=S instead of C=O).

- The thioamide group improves metal coordination capabilities, as seen in its use for synthesizing metal complexes .

- Biological Activity : Exhibits antioxidant and antimicrobial properties, attributed to the thioamide moiety’s ability to interact with microbial enzymes .

2,2'-(Hydrazine-1,2-diyl)bis(5-(2-(3-chlorophenyl)hydrazono)thiazol-4(5H)-one) (Compound 12c)

- Structure : Integrates a thiazol-4-one ring system with a 3-chlorophenylhydrazone group.

- Properties : The thiazole ring introduces π-conjugation and rigidity, reducing molecular flexibility. Melting point (146°C) is lower than the target compound, likely due to reduced crystallinity from the heterocyclic system .

(1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine

- Structure : Features bromine and methoxy substituents on aromatic rings, with a benzylidene-hydrazine core.

- Properties : Bromine enhances hydrophobicity, while methoxy groups increase solubility in polar solvents. The dihedral angle between aromatic rings (33.4°) indicates moderate planarity, affecting π-π stacking in crystal structures .

- Applications : Investigated for antibacterial activity, leveraging bromine’s electron-withdrawing effects to disrupt bacterial membranes .

Functional Group Modifications

N,N'-Bis(3-(trifluoromethyl)phenyl)hydrazine-1,2-dicarboxamide (S1f)

- Structure : Replaces chlorine with trifluoromethyl (-CF₃) groups.

- Properties : The -CF₃ group significantly increases electron deficiency, enhancing oxidative stability. This modification is critical in medicinal chemistry for improving metabolic resistance .

1,2-Bis(3-carboxypropanoyl)-hydrazine

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Substituent Effects on Reactivity

Biological Activity

n,n'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide is a synthetic organic compound with significant biological activity. Its structure consists of two 3-chlorophenyl groups attached to a hydrazine moiety, along with two carboxamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

- Molecular Formula : C₁₄H₁₂Cl₂N₄O₂

- Molecular Weight : 339.18 g/mol

- CAS Number : 17696-88-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The compound's hydrazine and carboxamide functionalities are known to facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition of key enzymatic activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. It has shown promise against various cancer types, including breast and colon cancer.

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against several strains of bacteria, including multidrug-resistant strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

-

Antitumor Efficacy :

- A study published in Cancer Letters reported that the compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

- In vitro assays indicated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HeLa).

-

Antimicrobial Activity :

- A research article highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment.

-

Toxicity Profile :

- Toxicological assessments conducted by the EPA indicated that while the compound has promising biological activities, it also exhibits cytotoxic effects at higher concentrations. Careful dose optimization is necessary for therapeutic applications.

Data Tables

Q & A

Q. What are the established synthetic routes for N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via conventional methods or microwave-assisted reactions. For example, hydrazine-carboxamide derivatives are typically synthesized by reacting hydrazine with substituted carbamoyl chlorides in solvents like dichloromethane (DCM) under controlled temperatures. Optimization involves adjusting stoichiometry, reaction time (e.g., 5 hours at room temperature for bromination steps), and purification via flash chromatography . Microwave synthesis, as demonstrated for analogous hydrazine-dicarboxamide complexes, reduces reaction time and improves yields by enhancing reaction homogeneity .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation employs a combination of spectroscopic and analytical techniques:

- NMR spectroscopy (¹H, ¹³C) confirms bonding patterns and substituent positions. For example, methyl groups on nitrogen or aromatic protons show distinct chemical shifts .

- Mass spectrometry (HRMS-ESI) verifies molecular weight and fragmentation patterns .

- X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as seen in related hydrazine-dicarboxamide structures .

Q. What spectroscopic techniques are critical for characterizing its metal complexes?

Metal complexes (e.g., Co(II), Ni(II)) require:

- UV-Vis spectroscopy to identify d-d transitions and ligand-to-metal charge transfer bands.

- Infrared (IR) spectroscopy to detect shifts in carbonyl (C=O) and N-H stretching frequencies upon metal coordination .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from conformational flexibility or solvent effects. To resolve these:

- Perform variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of aryl groups).

- Use DFT calculations to model energetically favorable conformers and compare with experimental data .

- Cross-validate with powder X-ray diffraction (PXRD) to ensure bulk crystallinity matches single-crystal data .

Q. What strategies enable the design of bio-active derivatives, and how are their activities quantified?

- Ligand functionalization : Introduce electron-withdrawing groups (e.g., Cl) or extend conjugation to enhance bioactivity. For example, 3-chlorophenyl groups improve antimicrobial potency .

- Biological assays :

- Disk diffusion for antimicrobial activity against bacterial/fungal strains.

- DPPH radical scavenging to quantify antioxidant capacity .

- Molecular docking predicts binding interactions with target enzymes (e.g., bacterial DNA gyrase) .

Q. How does the compound’s electronic structure influence its coordination chemistry?

The hydrazine-dicarboxamide backbone acts as a bidentate ligand , coordinating via carbonyl oxygen and hydrazinic nitrogen. Electron-withdrawing 3-chlorophenyl groups stabilize metal complexes by delocalizing electron density, as evidenced by:

- Reduced electrical conductivity in solid-state complexes, indicating semiconducting behavior .

- Redox activity in cyclic voltammetry (e.g., Ni(II)/Ni(III) transitions) .

Methodological Considerations

Q. What computational tools are recommended for modeling its supramolecular interactions?

- SHELX suite : For refining X-ray data and analyzing hydrogen-bonding networks (e.g., N-H⋯O interactions in crystal packing) .

- Gaussian or ORCA : To calculate electrostatic potential surfaces and optimize geometries for docking studies .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.